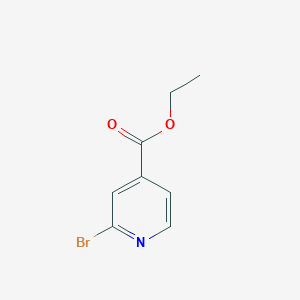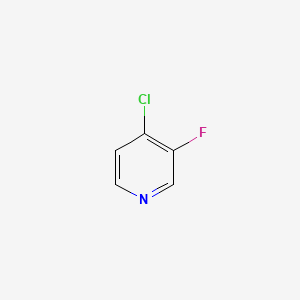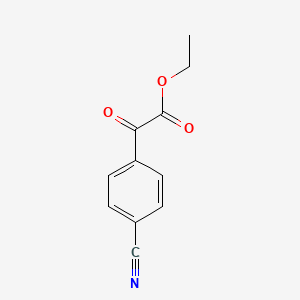
1F-フルクトフラノシルニストース
説明
1F-フルクトフラノシルニストースは、フルクトオリゴ糖の一種であり、フルクトース分子の短い鎖からなる炭水化物です。この物質はプレバイオティクスの性質を持つことが知られており、腸内有益菌の増殖を促進します。 この化合物は、さまざまな植物に自然に見られ、その健康上の利点から食品成分としてよく使用されます .
科学的研究の応用
1F-フルクトフラノシルニストースは、科学研究において幅広い用途を持っています:
化学: 炭水化物化学と酵素反応を研究するためのモデル化合物として使用されます。
生物学: ビフィズス菌などの有益菌の増殖を促進することで、腸の健康を促進する役割を調査しています。
医学: 消化器の健康改善と消化器疾患の予防における可能性を探っています。
作用機序
1F-フルクトフラノシルニストースは、主にプレバイオティクスの活性を通じてその効果を発揮します。この物質は、ビフィズス菌などの腸内有益菌の増殖を、発酵のための基質として選択的に刺激します。 これにより、短鎖脂肪酸が生成されます。短鎖脂肪酸は、腸の健康改善や免疫機能の強化など、さまざまな健康上の利点をもたらします .
類似化合物:
1-ケストース: プレバイオティクスの性質が似ていますが、鎖長が短いフルクトオリゴ糖。
ニストース: 構造は似ていますが、1F-フルクトフラノシルニストースと比べてフルクトースユニットが1つ少ない。
独自性: 1F-フルクトフラノシルニストースは、その特定の鎖長と、含まれるフルクトースユニットの数によって、他とは異なります。 この構造により、独特のプレバイオティクスの効果を発揮し、特定の有益菌の増殖を促進するのに特に有効です .
生化学分析
Biochemical Properties
1F-Fructofuranosylnystose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is known to interact with enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This interaction is crucial for the breakdown and utilization of 1F-Fructofuranosylnystose by gut bacteria. Additionally, 1F-Fructofuranosylnystose interacts with proteins involved in the transport and metabolism of carbohydrates, facilitating its absorption and utilization in the body .
Cellular Effects
1F-Fructofuranosylnystose has been shown to influence various cellular processes. In gastric epithelial cells, it has a protective effect against ethanol-induced injury by modulating oxidative stress and inflammation. This is achieved through the activation of the Keap1/Nrf2 and NLRP3 inflammasome signaling pathways. The compound enhances cell viability, reduces oxidative stress, and mitigates inflammation, thereby promoting cellular health .
Molecular Mechanism
The molecular mechanism of 1F-Fructofuranosylnystose involves its interaction with specific enzymes and proteins. It binds to β-fructofuranosidase, facilitating the hydrolysis of fructose units. This interaction is essential for the compound’s prebiotic effects, as it promotes the growth of beneficial gut bacteria. Additionally, 1F-Fructofuranosylnystose activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as HO-1, SOD1, and SOD2. This activation helps in reducing oxidative stress and inflammation in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1F-Fructofuranosylnystose have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and pH. Long-term studies have shown that 1F-Fructofuranosylnystose maintains its prebiotic effects over extended periods, promoting the growth of beneficial gut bacteria and enhancing cellular health .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 1F-Fructofuranosylnystose vary with different dosages. At lower doses, the compound promotes the growth of beneficial gut bacteria and enhances immune responses. At higher doses, it may cause gastrointestinal discomfort and other adverse effects. It is essential to determine the optimal dosage to maximize the health benefits while minimizing potential side effects .
Metabolic Pathways
1F-Fructofuranosylnystose is involved in various metabolic pathways, primarily in the gut microbiota. It is metabolized by enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This process leads to the production of short-chain fatty acids, which have numerous health benefits, including improved gut health and enhanced immune function. The compound also influences metabolic flux and metabolite levels, contributing to its prebiotic effects .
Transport and Distribution
The transport and distribution of 1F-Fructofuranosylnystose within cells and tissues involve specific transporters and binding proteins. The compound is absorbed in the small intestine and transported to various tissues, where it exerts its prebiotic effects. It is also distributed to the colon, where it promotes the growth of beneficial gut bacteria. The localization and accumulation of 1F-Fructofuranosylnystose in specific tissues are crucial for its biological activity .
Subcellular Localization
1F-Fructofuranosylnystose is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for the compound’s role in modulating cellular processes and promoting cellular health .
準備方法
合成経路と反応条件: 1F-フルクトフラノシルニストースは、スクロースの酵素的転移フルクトシル化によって合成されます。このプロセスには、フルクトースユニットをスクロースに転移させてフルクトオリゴ糖を形成するフルクトシルトランスフェラーゼ酵素の使用が含まれます。 この反応は、通常、特定のpHと温度設定など、制御された条件下で行われます .
工業生産方法: 1F-フルクトフラノシルニストースの工業生産には、微生物酵素、特にアスペルギルスやペニシリウムなどの真菌由来の酵素の使用が含まれます。 このプロセスには、これらの酵素を用いたスクロースの発酵と、活性炭やイオン交換樹脂などの技術を用いた精製工程が含まれており、不純物を除去します .
化学反応の分析
反応の種類: 1F-フルクトフラノシルニストースは、主に加水分解反応を受け、フルクトシダーゼなどの酵素によってより単純な糖に分解されます。 また、グリコシル化反応にも関与し、他の分子にフルクトースユニットのドナーとして作用します .
一般的な試薬と条件:
加水分解: 穏やかな酸性条件下でのフルクトシダーゼなどの酵素。
グリコシル化: 中性pHと適度な温度下でのフルクトシルトランスフェラーゼなどの酵素。
主な生成物:
加水分解: フルクトースとグルコース。
グリコシル化: さまざまな重合度のフルクトオリゴ糖.
類似化合物との比較
1-Kestose: Another fructooligosaccharide with similar prebiotic properties but a shorter chain length.
Nystose: Similar in structure but with one less fructose unit compared to 1F-Fructofuranosylnystose.
Uniqueness: 1F-Fructofuranosylnystose is unique due to its specific chain length and the number of fructose units it contains. This structure allows it to have distinct prebiotic effects and makes it particularly effective in promoting the growth of certain beneficial bacteria .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKVQQLMHZOKP-NEJDVEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974839 | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59432-60-9 | |
| Record name | 1F-Fructofuranosylnystose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLNYSTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)



